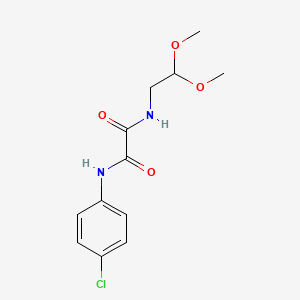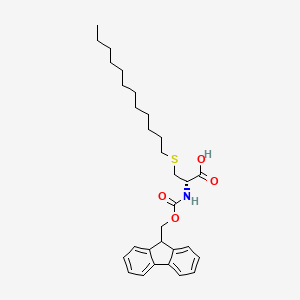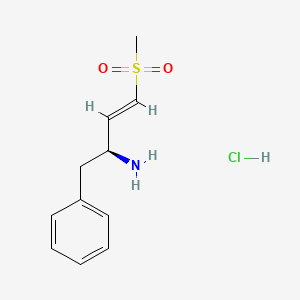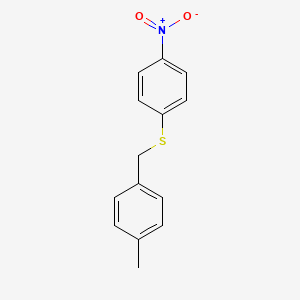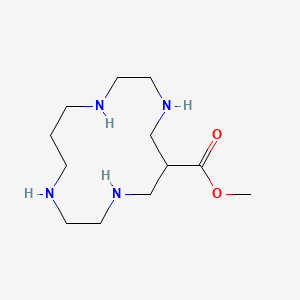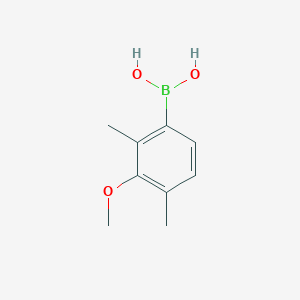
2,4-Dimethyl-3-methoxybenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Protodeboronation of alkyl boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-methoxybenzeneboronic acid is characterized by a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methoxy group.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions and can also be involved in Pd-catalyzed direct arylation .Applications De Recherche Scientifique
Thermochemical Properties and Hydrogen Bonding
2,4-Dimethyl-3-methoxybenzeneboronic acid, while not directly studied, shares structural similarities with methoxyphenols and dimethoxybenzenes which have been extensively researched. For instance, methoxyphenols, which include methoxy groups similar to those in this compound, are known for their ability to form strong intermolecular and intramolecular hydrogen bonds. These bonds significantly influence their thermochemical properties such as enthalpies of formation, vapor pressure, and vaporization enthalpies. Advanced studies using techniques like Fourier transform infrared spectroscopy (FTIR) and density functional theory (DFT) calculations have provided deep insights into these compounds' behaviors, especially regarding their substitution effects and hydrogen bonding characteristics (Varfolomeev et al., 2010).
Synthesis and Chemical Reactions
The synthesis of complex organic compounds often involves intermediate substances like this compound. For example, a study on the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde highlighted the critical role of such intermediates in organic synthesis. This process involved key reactions such as chromenylation and demethoxycarbonylation-alkylation, demonstrating the compound's utility in constructing intricate molecular structures (Henry & Jacobs, 2001).
Photophysical Behavior and Fluorogenic Properties
Research into fluorogenic molecules like DFHBI derivatives, which illuminate the Spinach RNA aptamer, sheds light on the potential photophysical applications of structurally related compounds. These molecules exhibit weak fluorescence in liquid solvents, a characteristic that might be influenced by substituents similar to those in this compound. Studies have shown that impeding photoisomerization significantly enhances the fluorescence signal, indicating the importance of molecular structure in determining photophysical properties (Santra et al., 2019).
Chemosensor Development
In the development of chemosensors, compounds with structures akin to this compound have been utilized for their selective reactivity towards specific analytes like cyanide. A novel strategy involving anionic chromogenic chemosensors demonstrated how the substitution patterns and electronic properties of these compounds can be tailored for high selectivity in detecting cyanide ions in solution. This research highlights the potential application of this compound derivatives in environmental monitoring and analytical chemistry (Heying et al., 2015).
Mécanisme D'action
Target of Action
2,4-Dimethyl-3-methoxybenzeneboronic acid is an organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond-forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting potential for good bioavailability.
Result of Action
The molecular effect of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . , suggesting that environmental contamination could affect its stability and efficacy.
Propriétés
IUPAC Name |
(3-methoxy-2,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWBCRWPSXQKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)OC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

